molecular formula C₇¹³C₅H₁₁NO₆ B1141019 Nitecapone-13C5 CAS No. 1216671-39-4

Nitecapone-13C5

Katalognummer: B1141019
CAS-Nummer: 1216671-39-4
Molekulargewicht: 270.18
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nitecapone-13C5 is a labeled version of Nitecapone, a selective inhibitor of the enzyme catechol O-methyl transferase. This compound is primarily used in research settings, particularly in studies related to Parkinson’s disease and other neurological disorders. The labeling with carbon-13 isotopes allows for more precise tracking and analysis in various biochemical assays .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Nitecapone-13C5 involves the incorporation of carbon-13 isotopes into the molecular structure of Nitecapone. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

Nitecapone-13C5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce various hydroxy derivatives .

Wissenschaftliche Forschungsanwendungen

Nitecapone-13C5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in studies involving enzyme kinetics and metabolic pathways.

    Biology: Helps in understanding the role of catechol O-methyl transferase in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease.

    Industry: Utilized in the development of new drugs and in the study of drug metabolism.

Wirkmechanismus

Nitecapone-13C5 exerts its effects by inhibiting the enzyme catechol O-methyl transferase. This enzyme is involved in the metabolism of catecholamines such as dopamine, norepinephrine, and epinephrine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Nitecapone-13C5 is unique due to its labeling with carbon-13 isotopes, which allows for more precise tracking and analysis in research studies. This makes it particularly valuable in studies requiring detailed metabolic and pharmacokinetic analysis .

Biologische Aktivität

Nitecapone-13C5 is a selective inhibitor of the enzyme catechol-O-methyltransferase (COMT), primarily studied for its potential therapeutic applications in treating Parkinson's disease and neuropathic pain. This article explores the biological activity of this compound, focusing on its pharmacodynamics, effects on L-Dopa metabolism, and implications in pain management.

Overview of this compound

This compound is distinguished by its carbon-13 isotopic labeling, which aids in pharmacokinetic studies. As a COMT inhibitor, it plays a crucial role in modulating the metabolism of catecholamines, particularly L-Dopa, which is essential for dopamine production in Parkinson's disease patients.

PropertyValue
IUPAC Name3-(3,4-dihydroxyphenyl)-N-(2-hydroxyethyl)-2-methoxy-4-methylbenzamide
Molecular FormulaC₁₂H₁₁NO₆
Molar Mass265.221 g/mol
CAS Number116313-94-1

This compound inhibits COMT, an enzyme responsible for the methylation of catecholamines. By inhibiting this enzyme, this compound increases the bioavailability of L-Dopa and reduces the formation of its metabolites, such as 3-O-methyldopa (3-OMD), which can compete with L-Dopa for transport across the blood-brain barrier.

Pharmacokinetics

A study indicated that this compound significantly increases the area under the plasma concentration-time curve (AUC) for L-Dopa while decreasing AUC for 3-OMD and homovanillic acid (HVA) levels dose-dependently. This suggests improved therapeutic efficacy when used alongside L-Dopa therapy in Parkinson's disease patients .

Effects on L-Dopa Metabolism

In a clinical trial involving healthy volunteers, Nitecapone was administered at varying doses alongside L-Dopa/carbidopa. The results demonstrated that Nitecapone effectively inhibited soluble COMT activity in erythrocytes and altered the metabolism of L-Dopa, enhancing its relative bioavailability .

Key Findings:

  • Inhibition of COMT : Nitecapone dose-dependently inhibited COMT activity.
  • Metabolic Changes : Significant changes were observed in plasma concentrations of L-Dopa and its metabolites post-administration.

Neuropathic Pain Management

In animal models, specifically using spinal nerve ligation (SNL) to induce neuropathic pain, Nitecapone administration resulted in a substantial reduction in mechanical allodynia and cold allodynia symptoms. The treatment led to an increase in withdrawal thresholds compared to control groups .

Case Study Highlights:

  • Dosage : Administered at 30 mg/kg daily.
  • Duration : Treatment continued for 14 to 19 days post-surgery.
  • Results : Mechanical allodynia reduced by 80-95% compared to controls.

Implications for Future Research

The findings from these studies suggest that this compound has significant potential not only as an adjunct therapy for Parkinson's disease but also as a novel approach to managing neuropathic pain. Further clinical studies are warranted to explore its long-term effects and efficacy in diverse patient populations.

Eigenschaften

IUPAC Name

3-[(3,4-dihydroxy-5-nitrophenyl)methylidene](1,2,3,4,5-13C5)pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO6/c1-6(14)9(7(2)15)3-8-4-10(13(18)19)12(17)11(16)5-8/h3-5,16-17H,1-2H3/i1+1,2+1,6+1,7+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMRZALMHVUCIN-VJQWXDCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)[13C](=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])[13C](=O)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.